

Fmoc-Asp(OBzl)-OH molecular weight and formula.

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Compound of Interest

Compound Name: Fmoc-Asp-OBzl

Cat. No.: B557530

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Technical Guide: Fmoc-Asp(OBzl)-OH

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of N- α -Fmoc-L-aspartic acid β -benzyl ester, commonly referred to as Fmoc-Asp(OBzl)-OH. It is a widely used amino acid derivative in solid-phase peptide synthesis (SPPS).

Core Properties

Fmoc-Asp(OBzl)-OH is a derivative of the amino acid aspartic acid.^[1] It is specifically designed for use in Fmoc-based peptide synthesis, a common method for artificially creating peptides.^[1] The molecule incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α -amine and a benzyl (Bzl) group on the side-chain carboxyl group. This dual protection allows for the sequential and controlled addition of amino acids during peptide chain elongation.

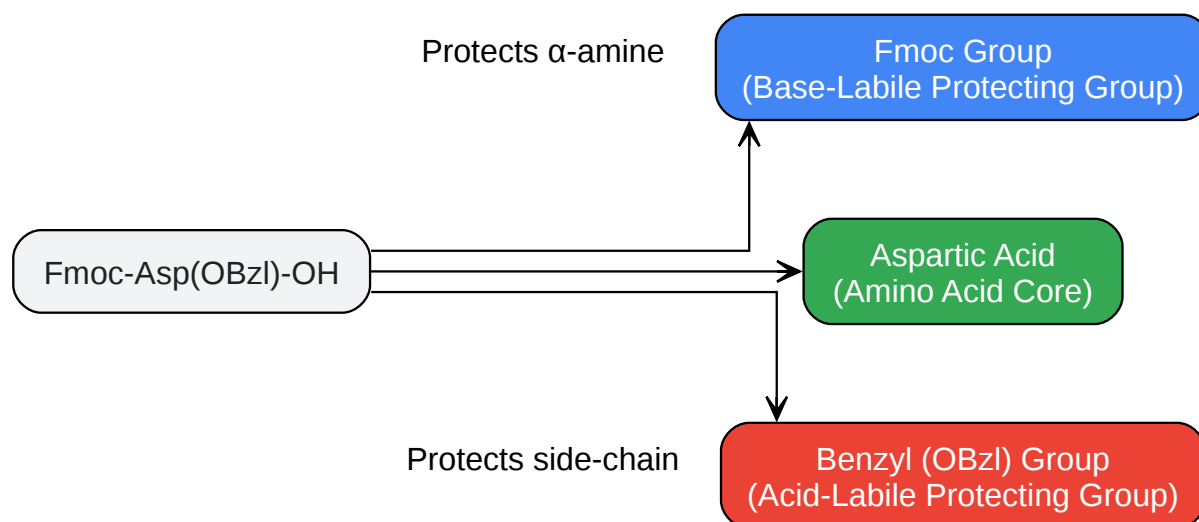
Physicochemical Data

The quantitative properties of Fmoc-Asp(OBzl)-OH are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	References
Molecular Formula	C ₂₆ H ₂₃ NO ₆	[2]
Molecular Weight	445.46 g/mol	
CAS Number	86060-84-6	
Appearance	White to light yellow crystalline powder	
Melting Point	120-130 °C	
Solubility	Soluble in methanol	
Storage Temperature	2-8°C	

Molecular Structure and Functionality

The structure of Fmoc-Asp(OBzl)-OH is defined by three key chemical moieties that dictate its function in peptide synthesis. The relationship between these components is illustrated below.



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Caption: Logical diagram of Fmoc-Asp(OBzl)-OH's functional components.

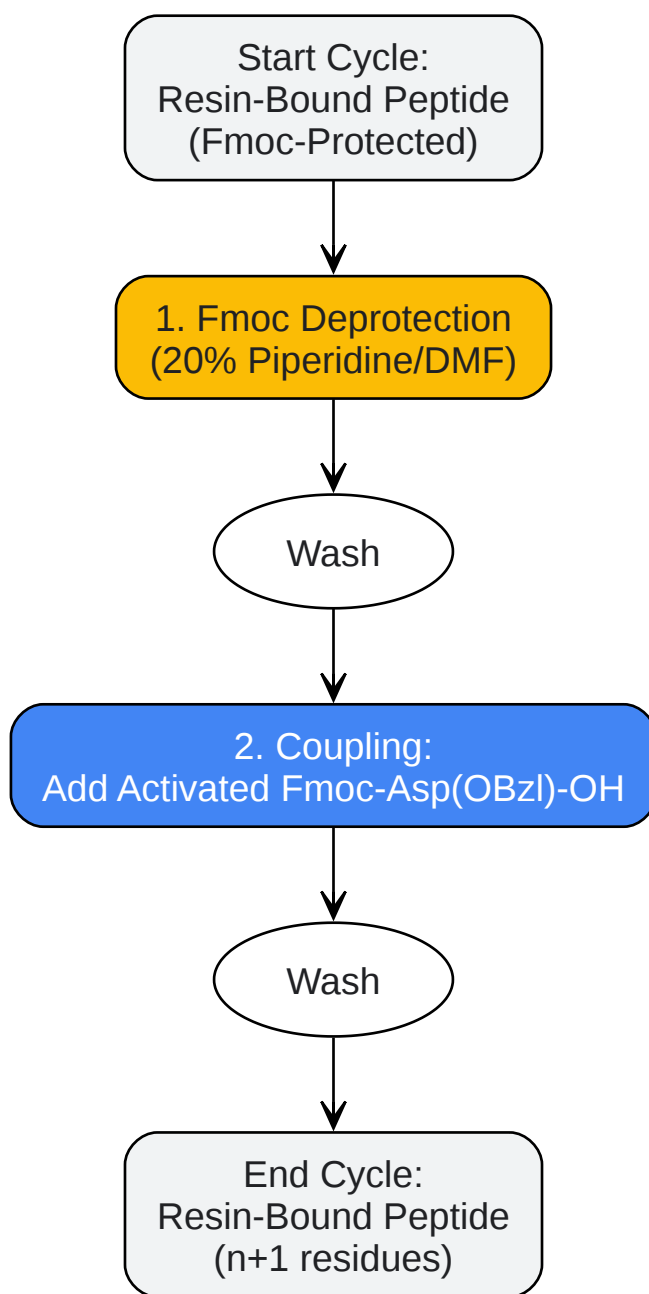
Experimental Applications

General Protocol for use in Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Asp(OBzl)-OH is a standard building block for introducing an aspartic acid residue into a peptide sequence using an automated peptide synthesizer or manual SPPS techniques. A generalized workflow is as follows:

- **Deprotection:** The N-terminal Fmoc group of the resin-bound growing peptide chain is removed using a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF).
- **Activation & Coupling:** The carboxylic acid of Fmoc-Asp(OBzl)-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). This activated amino acid is then added to the deprotected peptide-resin to form a new peptide bond.
- **Washing:** The resin is thoroughly washed with solvent to remove excess reagents and by-products.
- **Chain Elongation:** These steps are repeated for each subsequent amino acid in the desired sequence.
- **Final Cleavage:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on aspartic acid) are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

The workflow for a single coupling cycle in SPPS is visualized below.



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Caption: Workflow for a single amino acid coupling step in Fmoc SPPS.

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References

- 1. Buy Fmoc-Asp(OBzl)-OH | 86060-84-6 [smolecule.com]
- 2. Fmoc-Asp(OBzl)-OH | lookchem [lookchem.com]
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